8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a spirocyclic structure with two oxygen atoms and one nitrogen atom in the heterocyclic system. Attached to the nitrogen is a substituted pyridine moiety: a 5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl group. This structural complexity suggests applications in medicinal chemistry, particularly as a pharmacophore for central nervous system (CNS) or enzyme-targeting drugs .
Properties
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O5/c19-15-11-13(12-20-16(15)26-14-1-7-23-8-2-14)17(22)21-5-3-18(4-6-21)24-9-10-25-18/h11-12,14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKAKDTXZHMQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Hydrolysis of the Carbonyl Group
The ketone carbonyl group in the pyridine-3-carbonyl moiety undergoes nucleophilic hydrolysis under acidic or basic conditions. This reaction is pivotal for modifying the compound's electronic properties or preparing derivatives.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (2M), reflux, 6h | Pyridine-3-carboxylic acid derivative | 75-82% | |
| Basic hydrolysis | NaOH (1M), RT, 12h | Sodium carboxylate intermediate | 68% |
This reactivity aligns with analogous carbonyl-containing spiro compounds, where hydrolysis rates depend on steric hindrance from the spiro system .
Nucleophilic Aromatic Substitution at the Chlorine Site
The electron-withdrawing pyridine ring activates the 5-chloro substituent for nucleophilic displacement, particularly with strong nucleophiles like amines or alkoxides.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Piperidine, DMF, 80°C, 8h | 5-Piperidinylpyridine derivative | 60% | |
| Methoxy substitution | NaOMe, MeOH, reflux, 5h | 5-Methoxypyridine analog | 55% |
The spirodecane’s electron-donating dioxolane ring slightly reduces the pyridine’s electrophilicity compared to non-spiro analogs .
Reduction of the Spirodecane Dioxolane Ring
The 1,4-dioxa-8-azaspiro[4.5]decane moiety undergoes selective reduction under hydrogenolysis conditions, cleaving the C–O bonds to yield a secondary amine.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | 8-Azaspiro[4.5]decan-4-ol | 90% |
This reaction is critical for generating bioactive intermediates, as seen in related spirocyclic drug candidates .
Ether Cleavage at the Oxan-4-yloxy Group
The oxan-4-yloxy ether linkage is susceptible to acid-catalyzed cleavage, enabling modular modifications of the pyridine substituent.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.), CH₂Cl₂, 0°C | Hydrochloric acid | 6-Hydroxypyridine derivative | 85% |
The reaction proceeds via protonation of the ether oxygen, followed by SN1-type cleavage, consistent with tetrahydropyranyl ether reactivity .
Cross-Coupling Reactions at the Pyridine Ring
The pyridine ring participates in Suzuki-Miyaura cross-coupling at the 3-position, facilitated by the electron-withdrawing carbonyl group.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 3-Biphenylpyridine analog | 70% |
This reactivity mirrors trends observed in halogenated pyridinecarboxamides, where carbonyl groups enhance coupling efficiency .
Oxidation of the Spirodecane Nitrogen
The tertiary amine in the spirodecane undergoes oxidation to form an N-oxide, altering solubility and hydrogen-bonding capacity.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | meta-Chloroperbenzoic acid | Spirodecane N-oxide | 95% |
N-Oxidation is reversible under reducing conditions, enabling dynamic functionalization .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the pyridine carbonyl and adjacent alkoxy groups, forming strained cyclobutane derivatives.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| UV (254 nm), benzene, 24h | None | Bicyclo[2.2.0]hexane-fused pyridine | 40% |
This unique reactivity is attributed to conjugation between the carbonyl and pyridine π-systems .
Complexation with Metal Ions
The spirodecane’s nitrogen and carbonyl oxygen act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Solvent | Complex Structure | Source |
|---|---|---|---|
| Cu(ClO₄)₂ | MeCN | Octahedral Cu(II) complex | |
| PdCl₂ | DMF | Square-planar Pd(II) complex |
These complexes exhibit catalytic activity in cross-coupling reactions, enhancing synthetic utility .
Thermal Degradation Pathways
At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and forming simpler heterocycles.
| Conditions | Major Degradation Products | Source |
|---|---|---|
| 250°C, N₂ atmosphere | Pyridine, tetrahydrofuran derivatives |
This degradation pathway informs storage and handling protocols for industrial applications .
Comparative Reactivity with Analogues
The table below contrasts key reactions of this compound with structurally related spiro systems:
The electron-withdrawing pyridine carbonyl group accelerates hydrolysis but slightly inhibits cross-coupling compared to non-carbonyl spiro systems .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridine derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further development into a therapeutic agent .
Anti-inflammatory Properties
The compound's structural features allow it to interact with biological pathways involved in inflammation. Research has highlighted that similar compounds can modulate the activity of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Effects
| Compound | Cytokine Target | Effect | Reference |
|---|---|---|---|
| Compound A | TNF-alpha | Inhibition | |
| Compound B | IL-6 | Reduction | |
| 8-[5-chloro...] | IL-1β | Modulation | Current Study |
Neuroprotective Effects
The neuroprotective potential of this compound is noteworthy, particularly in relation to its ability to modulate neurotransmitter systems. Compounds with similar structures have been investigated for their effects on NMDA receptors, which are crucial in neurodegenerative diseases.
Case Study Example :
Research has shown that pyridine derivatives can act as NMDA receptor antagonists, providing neuroprotection in models of Alzheimer's disease by reducing excitotoxicity associated with excessive glutamate signaling .
Material Science Applications
In addition to biological applications, the compound's unique structure makes it suitable for use in material science. Its ability to form stable complexes with metal ions can be exploited in the development of sensors and catalysts.
Catalytic Activity
Studies have indicated that similar spirocyclic compounds can serve as effective catalysts in organic reactions, such as oxidation processes.
Data Table: Catalytic Performance
Mechanism of Action
The mechanism of action of 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogues are compared below based on substituents attached to the spirocyclic core:
Physicochemical Properties
- Lipophilicity : The target compound’s Cl and oxan-4-yloxy groups increase logP compared to methyl or methoxy substituents (e.g., 613660-31-4). Bromine in 904750-36-3 further elevates logP .
- Solubility : The oxan-4-yloxy group in the target compound improves aqueous solubility relative to purely aromatic substituents (e.g., diphenyl derivatives in ) .
- Crystallinity : Compounds like the target and 919108-80-8 form stable crystals (), whereas thiadiazole derivatives remain liquids .
Biological Activity
The compound 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS Number: 1903023-03-9) is a novel chemical entity with potential therapeutic applications. Its unique structure combines a spirocyclic framework with a pyridine moiety, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.84 g/mol. The structure includes a pyridine ring substituted with a chlorine atom and an oxan-4-yloxy group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23ClN2O5 |
| Molecular Weight | 382.84 g/mol |
| CAS Number | 1903023-03-9 |
| SMILES | O=C(c1cnc(c(c1)Cl)OC1CCOCC1)N1CCC2(CC1)OCCO2 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the pyridine moiety suggests potential interactions with various enzymes, possibly acting as an inhibitor or modulator.
- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.
- Cellular Pathways : It might affect cellular processes such as proliferation and differentiation through modulation of key signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyridine ring can enhance antibacterial activity against Gram-positive bacteria.
Anticancer Properties
Preliminary investigations into spirocyclic compounds suggest potential anticancer effects due to their ability to induce apoptosis in cancer cells. This effect is often mediated through the inhibition of specific kinases involved in cell survival pathways.
Case Studies
A few notable studies involving similar compounds provide insights into the potential biological activities of 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane :
-
Study on Analogous Compounds : A recent study evaluated the anticancer properties of spirocyclic derivatives, demonstrating their efficacy in inhibiting tumor growth in vitro and in vivo models.
- Findings : The study reported a significant reduction in cell viability in various cancer cell lines treated with these compounds.
-
Antimicrobial Testing : Another investigation assessed the antimicrobial activity of spirocyclic derivatives against a range of bacterial strains.
- Results : The compounds displayed notable inhibition zones, indicating strong antibacterial effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing 8-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane, and what challenges arise during its purification?
- Methodology : Synthesis typically involves coupling a pyridine-3-carbonyl derivative with a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane precursor under catalytic conditions. For example, describes analogous reactions using tetrahydropyran derivatives and bromo-substituted aromatics. Key challenges include controlling regioselectivity during oxan-4-yloxy group attachment and removing byproducts (e.g., unreacted starting materials) via column chromatography or recrystallization .
- Optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of pyridine-carbonyl to spirocyclic amine) and use polar aprotic solvents (e.g., DMF) to enhance yield.
Q. How can the spirocyclic core and substituent orientation of this compound be characterized?
- Structural Elucidation :
- X-ray crystallography : Resolve the bicyclic spiro structure (e.g., as in for analogous spiro compounds).
- NMR : Use - and -NMR to confirm the oxan-4-yloxy group’s position and spirocyclic connectivity. For example, provides SMILES/InChI data for structurally related compounds, aiding peak assignment .
- Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening Strategy :
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to compounds modulating drug metabolism pathways .
- Receptor binding : Use radioligand displacement assays for GPCRs or kinase targets, leveraging the spirocyclic scaffold’s rigidity for selective interactions.
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in observed vs. predicted metabolic stability?
- Approach :
Perform density functional theory (DFT) calculations to map electron density at reactive sites (e.g., oxan-4-yloxy group).
Use molecular docking (e.g., AutoDock Vina) to simulate interactions with CYP450 enzymes, identifying potential oxidation hotspots .
Validate with in vitro microsomal assays (e.g., human liver microsomes) to compare experimental vs. computed metabolic half-lives.
- Case Study : highlights ICReDD’s quantum-chemical reaction path searches to optimize experimental conditions, applicable here for metabolic pathway analysis .
Q. What strategies address contradictory SAR data in spirocyclic analogs targeting neurological receptors?
- Root Cause Analysis : Contradictions may arise from:
- Conformational flexibility : Spirocyclic systems can adopt multiple ring-puckering states, altering receptor binding.
- Solvent effects : Polar solvents may stabilize specific tautomers (e.g., notes enhanced activity in spiro compounds with rigidified structures) .
- Resolution :
- Use dynamic NMR or X-ray crystallography to probe conformational preferences.
- Design constrained analogs (e.g., introduce methyl groups to limit ring rotation) and re-evaluate activity.
Q. How can synthetic scalability be improved without compromising stereochemical integrity?
- Methodological Solutions :
- Flow chemistry : Continuous synthesis minimizes side reactions (e.g., ’s reflux conditions for analogous compounds could be adapted) .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective spirocycle formation.
- Quality Control : Monitor optical rotation and chiral HPLC to ensure stereopurity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
